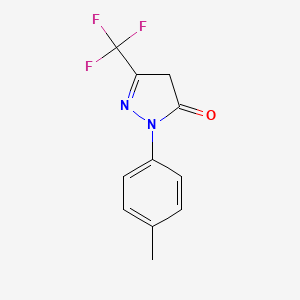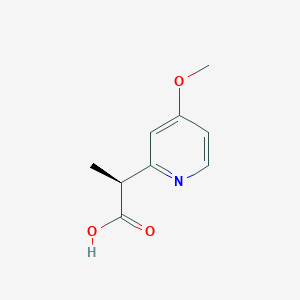
2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Green Synthesis Approaches
Green One-Pot Synthesis for Anticancer Agents : A green, one-pot, catalyst-free synthesis approach was utilized to create novel compounds with anticancer activity against various cancer cell lines. This method emphasizes environmental friendliness and efficiency in synthesizing compounds with potential anticancer applications (Ali et al., 2021).
Antimicrobial Activity
Fluorinated Pyrazolone Derivatives : Derivatives synthesized using conventional and non-conventional methods have been assessed for their antimicrobial activities. This study highlights the comparative effectiveness of various synthesis techniques and the antimicrobial potential of these derivatives (Shelke et al., 2007).
Antioxidant and Anti-inflammatory Applications
Pyrazole Derivatives as Antimicrobial Agents : A series of compounds were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, showing a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Spectroscopic and Computational Studies
Spectroscopic Investigations and Molecular Analysis : Quantum mechanical calculations, spectroscopic investigations (FT-IR, FT-Raman, and UV), and various molecular analyses were conducted to understand the properties of certain derivatives. These studies provide insights into the molecular structure, reactivity, and potential applications of these compounds in various scientific domains (Govindasamy & Gunasekaran, 2015).
Applications in Material Science
Phosphorescent Materials : Heteroleptic Ir(III) metal complexes containing N-phenyl-substituted pyrazoles were synthesized to achieve efficient, room-temperature blue phosphorescence. This work contributes to the development of materials for applications in light-emitting devices (Yang et al., 2005).
Synthesis and Tuberculostatic Activity
One-Pot Synthesis for Tuberculostatic Agents : A one-pot synthesis method was employed to prepare 3-trifluoromethyl-substituted 4-nitrosopyrazolines and 4-nitrosopyrazoles, which demonstrated significant tuberculostatic activity. This highlights the potential of these compounds in developing new treatments for tuberculosis (Khudina et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZPNBQRFQWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2774537.png)
![Tert-butyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2774539.png)


![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chlorobenzamide](/img/structure/B2774547.png)
![2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol](/img/structure/B2774548.png)

![Ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate](/img/structure/B2774550.png)

![ethyl 3-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2774552.png)
